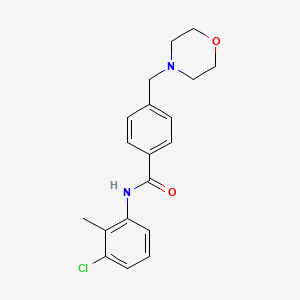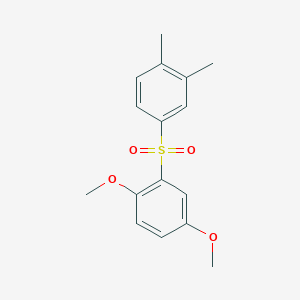
1-cycloheptyl-4-(3-fluorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cycloheptyl-4-(3-fluorobenzoyl)piperazine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the major inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the breakdown of GABA. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on brain function. In
科学的研究の応用
1-cycloheptyl-4-(3-fluorobenzoyl)piperazine has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain and improve cognitive function in animal models of Alzheimer's disease, traumatic brain injury, and stroke. It has also been investigated for its potential to treat addiction, schizophrenia, and anxiety disorders.
作用機序
1-cycloheptyl-4-(3-fluorobenzoyl)piperazine works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which can have a variety of effects on brain function. GABA is the major inhibitory neurotransmitter in the central nervous system, and its increased levels can lead to decreased excitability of neurons, which can have a calming effect on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely due to its ability to increase GABA levels in the brain. GABA is involved in a variety of processes in the brain, including the regulation of mood, sleep, and anxiety. Increased GABA levels can lead to decreased anxiety and improved mood. This compound has also been shown to improve cognitive function and memory in animal models of neurological disorders.
実験室実験の利点と制限
One advantage of using 1-cycloheptyl-4-(3-fluorobenzoyl)piperazine in lab experiments is its selectivity for GABA-AT. This allows researchers to specifically target the GABAergic system without affecting other neurotransmitter systems in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the brain over time.
将来の方向性
There are several future directions for research on 1-cycloheptyl-4-(3-fluorobenzoyl)piperazine. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of interest is the development of new GABA-AT inhibitors with longer half-lives and improved pharmacokinetic properties. Finally, research on the structure-activity relationship of this compound could lead to the development of even more potent and selective GABA-AT inhibitors.
合成法
The synthesis of 1-cycloheptyl-4-(3-fluorobenzoyl)piperazine involves the reaction of 1-cycloheptyl-4-piperidone with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chlorine atom by the piperidone nitrogen, followed by acylation of the resulting piperazine ring with the benzoyl chloride. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
(4-cycloheptylpiperazin-1-yl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-16-7-5-6-15(14-16)18(22)21-12-10-20(11-13-21)17-8-3-1-2-4-9-17/h5-7,14,17H,1-4,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGYOCORANADFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B5835288.png)
![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5835289.png)


![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5835319.png)

![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5835330.png)
![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)

![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)
![2,6-dichlorobenzo-1,4-quinone 4-[S-(4,6-dimethyl-2-pyrimidinyl)thioxime]](/img/structure/B5835382.png)
